(R)-methanandamide
Description
Properties
IUPAC Name |
(5Z,8Z,11Z,14Z)-N-(1-hydroxypropan-2-yl)icosa-5,8,11,14-tetraenamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H39NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-23(26)24-22(2)21-25/h7-8,10-11,13-14,16-17,22,25H,3-6,9,12,15,18-21H2,1-2H3,(H,24,26)/b8-7-,11-10-,14-13-,17-16- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQKRUBZPTNJQEM-ZKWNWVNESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)NC(C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)NC(C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H39NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
150314-39-9 | |
| Record name | Methanandamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150314399 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | METHANANDAMIDE, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63WDT9CZ3Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Pharmacological Characterization and Receptor Interactions of R Methanandamide
Cannabinoid Receptor (CB1 and CB2) Agonism and Selectivity
(R)-Methanandamide demonstrates notable selectivity as an agonist for the cannabinoid receptor type 1 (CB1) over the cannabinoid receptor type 2 (CB2). caymanchem.comtocris.comtocris.com This selectivity is evident in its binding affinities, with reported Ki values for CB1 receptors in the low nanomolar range, while its affinity for CB2 receptors is significantly lower. caymanchem.comtocris.comtocris.com
Studies have consistently shown that this compound has a higher affinity for the CB1 receptor compared to anandamide (B1667382). nih.gov For instance, one study reported a Ki of 20 ± 1.6 nM for this compound at the rat forebrain cannabinoid receptor, a four-fold lower value than that of anandamide (Ki = 78 ± 2 nM). nih.gov Other reported Ki values for CB1 range from 17.9 to 28.3 nM, and for CB2 from 815 to 868 nM, highlighting its CB1-selective nature. caymanchem.com This preferential binding translates to its functional activity, where it acts as a potent CB1 receptor agonist. caymanchem.comtocris.comtocris.comguidetopharmacology.org In functional assays, this compound behaves as a partial agonist at CB1 receptors. nih.govnih.gov At CB2 receptors, it acts as a partial, low-efficacy agonist for the inhibition of forskolin-stimulated cyclic AMP accumulation. nih.gov
Table 1: Binding Affinities (Ki) of this compound for Cannabinoid Receptors
| Receptor | Ki (nM) | Source |
|---|---|---|
| CB1 | 20 ± 1.6 | nih.gov |
| CB1 | 17.9 - 28.3 | caymanchem.com |
| CB1 | 20 | tocris.comtocris.com |
| CB2 | 815 - 868 | caymanchem.com |
| CB2 | 815 | tocris.comtocris.com |
Activation of Vanilloid Receptor Type 1 (TRPV1)
In addition to its activity at cannabinoid receptors, this compound is also an agonist at the Transient Receptor Potential Vanilloid type 1 (TRPV1) receptor, also known as the capsaicin (B1668287) receptor. tocris.comtocris.commedchemexpress.com This interaction is significant as TRPV1 is a non-selective cation channel involved in pain perception and inflammation. The activation of TRPV1 by this compound contributes to its complex pharmacological effects. medchemexpress.com For example, in bovine spermatozoa, the effects of this compound on capacitation are inhibited by both a CB1 antagonist and a TRPV1 antagonist, indicating the involvement of both receptors. plos.org However, in some neuronal preparations, the effects of this compound were not blocked by a TRPV1 antagonist, suggesting that its actions can be independent of TRPV1 activation in certain contexts. nih.gov
Differential Engagement with G-Protein Coupled Receptor (GPCR) Signaling Pathways
This compound, through its interaction with CB1 receptors, modulates various intracellular signaling cascades mediated by G-proteins. nih.gov CB1 receptors are primarily coupled to Gi/o proteins, leading to a cascade of downstream effects. guidetopharmacology.orgnih.govamanote.com
Inhibition of Adenylyl Cyclase via Gi/o Proteins
A primary consequence of CB1 receptor activation by agonists like this compound is the inhibition of adenylyl cyclase activity. nih.govnih.gov This inhibition is mediated by the Gi/o family of proteins and results in decreased intracellular levels of cyclic AMP (cAMP). nih.gov this compound has been shown to act as a full agonist in inhibiting adenylyl cyclase in N18TG2 neuroblastoma cell membranes. nih.gov However, it is considered a low-efficacy agonist in other contexts. nih.gov Studies in cerebellar membranes have shown that the potency and efficacy of this compound for adenylyl cyclase inhibition are higher compared to its effects on G-protein activation, suggesting a receptor/G-protein reserve. capes.gov.br Interestingly, this compound can exhibit biased agonism, acting as an inverse agonist at Gi1 and Gi2 proteins while being an agonist at Gi3. nih.govresearchgate.net
Activation of Phospholipase C (PLC) and Intracellular Calcium Mobilization
Activation of CB1 receptors by this compound can also lead to the stimulation of phospholipase C (PLC). nih.gov PLC activation hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This leads to the mobilization of intracellular calcium (Ca2+) from internal stores. nih.gov In cultured cerebellar granule neurons, this compound augmented the Ca2+ signal in response to depolarization, an effect that was blocked by a PLC inhibitor. nih.gov However, in other cell types, this compound did not increase intracellular Ca2+ via CB1 receptor activation. mdpi.com Furthermore, this compound can activate GPR55, another GPCR, which also leads to an increase in intracellular calcium through a Gq/PLC-mediated pathway. mdpi.comresearchgate.net
Modulation of Mitogen-Activated Protein Kinase (MAPK) Pathways (p38 and p42/44 ERK)
This compound has been shown to modulate the activity of mitogen-activated protein kinase (MAPK) signaling pathways, including p38 and p42/44 extracellular signal-regulated kinase (ERK). nih.govnih.gov The activation of these pathways is a downstream consequence of GPCR stimulation and plays a role in various cellular processes like cell proliferation and differentiation. bioscientifica.com In human lung carcinoma cells, this compound-induced an increase in COX-2 expression was attributed to the activation of p38 and p42/44 MAPK pathways. nih.gov In PC12 cells transfected with the CB1 receptor, this compound inhibited nerve growth factor-induced neurite extension by attenuating the sustained activation of p42/44 MAPK. nih.gov
Interaction with Other Receptor Systems and Ion Channels
Beyond its primary targets, this compound has been reported to interact with other receptor systems and ion channels. There is evidence suggesting its interaction with the orphan G protein-coupled receptor GPR55, where it can trigger increases in intracellular calcium. mdpi.comresearchgate.net Additionally, some studies have pointed towards effects of this compound that are independent of both CB1 and TRPV1 receptors. For example, in trigeminal ganglion neurons from mice lacking TRPV1, this compound activated a novel current that was not mediated by cannabinoid receptors or G-proteins. nih.gov There is also evidence that this compound can inhibit cardiac Kv4.3 channels and increase the activity of KCa channels. researchgate.net
Modulation of N-Methyl-D-aspartate (NMDA) Receptors
This compound has been shown to modulate the function of N-Methyl-D-aspartate (NMDA) receptors, which are critical for excitatory synaptic transmission and plasticity in the central nervous system. nih.govjneurosci.orgfrontiersin.orgchapman.edukarger.com Studies in cerebellar granule neurons have demonstrated that this compound can enhance the calcium influx elicited by NMDA receptor stimulation. nih.govjneurosci.org This potentiation of NMDA receptor-mediated calcium signals is dose-dependent and appears to be mediated through cannabinoid receptors, as it is blocked by the CB1 receptor antagonist SR141716A. nih.gov However, research also suggests that the modulation of NMDA receptors by anandamide and its analogs may not be solely dependent on cannabinoid receptors. chapman.edunih.gov For instance, in the presence of a cannabinoid receptor antagonist, anandamide has been observed to potentiate NMDA-induced calcium flux in various brain slices, hinting at a direct interaction with the NMDA receptor complex. nih.gov
Influence on Voltage-Gated Sodium Channels
The interaction of this compound with voltage-gated sodium channels contributes to its pharmacological effects. nih.govacs.org Research has indicated that anandamide and its stable analog, this compound, can inhibit these channels. nih.govacs.org This inhibitory action on voltage-gated sodium channels can modulate neuronal excitability and synaptic activity. nih.gov In rat ventricular myocytes, anandamide has been observed to decrease the current mediated by these channels, an effect that is independent of cannabinoid receptor activation. mdpi.com
Antagonistic Activity at Tandem Pore Domain (TASK) Channels
This compound acts as an antagonist of Tandem Pore Domain K+ (TASK) channels, specifically TASK-1 and TASK-3. nih.govmdpi.comguidetopharmacology.orgresearchgate.nettaylorandfrancis.com These "leak" potassium channels play a crucial role in setting the resting membrane potential of neurons. By inhibiting TASK channels, this compound can cause membrane depolarization and increase neuronal excitability. researchgate.net The blockade of TASK-1 by this compound is direct and has been reported to have an IC50 value of 0.7 μM. mdpi.com The inhibitory effect of this compound extends to TASK-3 channels and heteromeric TASK-1/TASK-3 channels as well. researchgate.net The potency of this inhibition can vary between species, with human TASK-3 being more sensitive than human TASK-1 or mouse TASK-3. researchgate.net
Comparative Pharmacodynamics with Endogenous Cannabinoids and Other Synthetic Agonists
The pharmacodynamic profile of this compound is often compared to that of the endogenous cannabinoid anandamide, as well as other synthetic cannabinoid agonists, to understand its unique properties.
This compound is a metabolically stable analog of anandamide, which is rapidly degraded by the enzyme fatty acid amide hydrolase (FAAH). nih.gov This stability gives this compound a longer duration of action and higher potency at cannabinoid receptors compared to anandamide. nih.govnih.gov
In comparative studies with other synthetic cannabinoid agonists like WIN 55,212-2 and CP 55,940, this compound often shows a different profile of efficacy and potency. For instance, in terms of G-protein activation in different brain regions, the rank order of potency for several cannabinoids was found to be CP55940 ≈ levonantradol (B1675165) > WIN55212-2 ≥ Δ⁹-THC > methanandamide. capes.gov.br However, the efficacy of these agonists did not always correlate with their potency and varied across different brain regions. capes.gov.br
The table below provides a comparative overview of the receptor interactions of this compound and other cannabinoids.
| Compound | CB1 Receptor | CB2 Receptor | NMDA Receptor | Voltage-Gated Sodium Channels | TASK Channels | GPR55 |
| This compound | Agonist nih.govnih.gov | Agonist nih.gov | Modulator nih.govjneurosci.org | Inhibitor nih.gov | Antagonist nih.govresearchgate.net | Agonist nih.govnih.gov |
| Anandamide (AEA) | Agonist nih.govfrontiersin.org | Agonist ucl.ac.be | Modulator chapman.edunih.gov | Inhibitor mdpi.com | Blocker guidetopharmacology.org | Partial Agonist nih.gov |
| Δ⁹-THC | Agonist frontiersin.orgcapes.gov.br | Agonist nih.gov | - | - | - | Agonist frontiersin.orgnih.gov |
| WIN 55,212-2 | Agonist capes.gov.br | Agonist researchgate.net | Enhances Ca2+ response nih.govjneurosci.org | - | - | No activity nih.gov |
| CP 55,940 | Agonist capes.gov.br | - | - | - | - | Agonist nih.gov |
| JWH-015 | - | Agonist nih.govfrontiersin.org | - | - | - | Agonist frontiersin.orgnih.gov |
Cellular and Molecular Mechanisms Elicited by R Methanandamide
Regulation of Lipid Mediators and Metabolism
(R)-Methanandamide significantly impacts the balance of crucial lipid signaling molecules, particularly through the induction of ceramide synthesis and its subsequent metabolic transformations.
Induction of Ceramide Synthesis and Accumulation
This compound has been shown to induce the accumulation of ceramide, a key lipid mediator involved in cellular processes like apoptosis and cell growth regulation. tandfonline.comrealmofcaring.org This induction occurs through the de novo synthesis pathway, which begins with the condensation of serine and palmitoyl-CoA. tandfonline.comtandfonline.com
In studies using PC3 prostate cancer cells, treatment with this compound led to a dose-dependent increase in intracellular ceramide levels. tandfonline.comtandfonline.com This effect was significantly attenuated by Fumonisin B1, an inhibitor of ceramide synthase, confirming the involvement of the de novo synthesis pathway. tandfonline.comtandfonline.com Conversely, an inhibitor of sphingomyelinase, D609, did not affect the this compound-induced ceramide accumulation, indicating that the hydrolysis of sphingomyelin (B164518) is not the primary source of the increased ceramide. tandfonline.com The induction of ceramide synthesis by this compound has also been observed in other cancer cell lines, such as mantle cell lymphoma (MCL) cells, where it is associated with the induction of apoptosis. realmofcaring.orgoncotarget.com
The pro-apoptotic effects of this compound are linked to this accumulation of ceramide. realmofcaring.org In MCL cells, the buildup of C14 and C16 ceramides (B1148491) and their dihydroceramide (B1258172) counterparts was observed following treatment with this compound. realmofcaring.org Pharmacological inhibition of this de novo ceramide synthesis was found to prevent downstream apoptotic events, highlighting the critical role of ceramide accumulation in the cellular response to this compound. realmofcaring.org
Table 1: Effect of this compound on Ceramide Levels in PC3 Cells
| Treatment | Ceramide Level (pmol/mg protein) | Fold Increase vs. Control |
|---|---|---|
| Control | 960 | 1.0 |
| This compound (5 µM) | Statistically significant increase | >1.0 |
| This compound (10 µM) | Further dose-dependent increase | >1.0 |
Data derived from studies on PC3 prostate cancer cells showing a dose-dependent accumulation of ceramide after 48 hours of treatment. The control value represents the basal ceramide level. tandfonline.com
Role of Ceramide Kinase (CERK) and Ceramide-1-Phosphate
Once synthesized, ceramide can be further metabolized by ceramide kinase (CERK) to produce ceramide-1-phosphate (C1P). tandfonline.comresearchgate.net CERK is a lipid kinase that specifically phosphorylates ceramide. uniprot.org This process is not merely a catabolic step but generates a new bioactive lipid mediator, C1P, which has been implicated in inflammatory responses. tandfonline.comtandfonline.com
In the context of this compound's effects, the role of CERK and C1P is particularly relevant to the secretion of cytokines like interleukin-6 (IL-6). tandfonline.com In PC3 cells, while the inhibition of ceramide synthesis itself did not block the this compound-induced secretion of IL-6, the downregulation of CERK expression using specific siRNA did prevent this effect. tandfonline.com This suggests that the conversion of ceramide to C1P by CERK is a crucial step in the signaling pathway leading to IL-6 secretion following this compound treatment. tandfonline.com This positions C1P as a key downstream mediator of some of this compound's pro-inflammatory effects. tandfonline.com
Modulation of Cyclooxygenase-2 (COX-2) Expression and Prostaglandin (B15479496) Synthesis
This compound has been demonstrated to modulate the expression of cyclooxygenase-2 (COX-2), a key enzyme in the synthesis of prostaglandins (B1171923) (PGs), which are potent inflammatory mediators. nih.gov This modulation can occur through both cannabinoid receptor-dependent and -independent mechanisms, depending on the cell type. nih.govphysiology.org
In murine lung cancer models, this compound treatment led to increased COX-2 expression and subsequent production of prostaglandin E2 (PGE2). nih.gov This effect was not blocked by antagonists for CB1 or CB2 receptors, indicating a receptor-independent pathway in this context. nih.gov The increased PGE2 production was associated with enhanced tumor growth, and inhibition of COX-2 activity abrogated this effect. nih.gov
In human non-pigmented ciliary epithelium (NPE) cells, this compound also induced a concentration- and time-dependent increase in COX-2 mRNA expression. This induction was linked to the phosphorylation of p38 mitogen-activated protein kinase (MAPK) and p42/44 MAPK. The resulting increase in COX-2 activity led to the production of PGE2, which in turn stimulated the expression of matrix metalloproteinases (MMPs) such as MMP-9.
Conversely, in human gestational tissues, the stimulation of PGE2 production by cannabinoids was shown to be mediated by CB1 receptor agonism and subsequent upregulation of COX-2 expression. physiology.org
Table 2: Effect of this compound on COX-2 and PGE2 in Murine Lung Cancer Cells
| Treatment | COX-2 Level | PGE2 Level |
|---|---|---|
| Control | Baseline | Baseline |
| This compound | Increased | Increased |
This table summarizes the in vitro findings where this compound increased both COX-2 and PGE2 levels in murine lung cancer cells. nih.gov
Engagement of Specific Intracellular Signaling Cascades
This compound activates several key intracellular signaling pathways that are central to the regulation of cell proliferation, survival, and apoptosis.
Phosphoinositide 3-Kinase (PI3K)/Akt Pathway Modulation
The phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical signaling cascade that promotes cell survival and proliferation. frontiersin.orgbiorxiv.org this compound has been shown to activate this pathway in certain cell types. researchgate.net
In PC-3 prostate cancer cells, treatment with this compound increased the phosphorylation of Akt (also known as protein kinase B) at Thr308 and Ser473. researchgate.net This activation was blocked by antagonists of both CB1 and CB2 receptors, as well as by a PI3K inhibitor, indicating that this compound stimulates the PI3K/Akt pathway through cannabinoid receptors in these cells. researchgate.net
However, in other contexts, this compound can lead to the inhibition of Akt. cannabisclinicians.org For instance, in studies involving the CB2 agonist JWH-015, which mimics some effects of this compound, an inhibition of Akt was observed alongside the induction of apoptosis in prostate cancer cells. cannabisclinicians.org This suggests that the effect of this compound on the PI3K/Akt pathway can be context-dependent, potentially influenced by the specific cannabinoid receptor expression profile of the cell and the engagement of other signaling pathways.
c-Jun N-terminal Kinase (JNK) Pathway Activation
The c-Jun N-terminal kinase (JNK) pathway is a component of the mitogen-activated protein kinase (MAPK) signaling network and is typically activated in response to stress stimuli, often leading to apoptosis. wikipedia.orgmdpi.com
This compound is known to induce the activation of the JNK pathway. nih.gov In Chinese hamster ovary cells transfected with the CB1 receptor, this compound was among the cannabinoids that stimulated both JNK1 and JNK2. nih.gov This activation was dependent on the CB1 receptor and involved G(i)/G(o) proteins, PI3K, and Ras. nih.gov
In prostate cancer cells, the signaling pathways activated by the CB2 agonist JWH-015, which has effects similar to this compound in these cells, included the activation of JNK. cannabisclinicians.org This JNK activation was associated with the induction of cell death. oncotarget.comcannabisclinicians.org The activation of the JNK pathway by this compound appears to be a crucial component of its pro-apoptotic signaling in various cancer cell lines. oncotarget.com
Preclinical Research on R Methanandamide in Disease Models
Neurobiological and Central Nervous System Effects
The compound's interactions within the central nervous system are multifaceted, influencing everything from basic neuronal firing to complex processes like neurogenesis and demonstrating significant neuroprotective capabilities.
As a potent CB1 receptor agonist, (R)-methanandamide plays a significant role in modulating neuronal activity. nih.govresearchgate.net The endocannabinoid system is recognized as a key neuromodulatory system, acting as a retrograde messenger to inhibit the release of various neurotransmitters in critical brain regions such as the hippocampus, cortex, and striatum. nih.gov this compound mimics this action. For instance, in cultured cerebellar granule neurons, it was found to augment calcium signals in response to NMDA receptor stimulation, an effect mediated by CB1 receptors. nih.gov
Further studies have highlighted its diverse pharmacological profile. Beyond its primary action on cannabinoid receptors, this compound has been shown to interact with other targets, including the activation of transient receptor potential vanilloid 1 (TRPV1) channels and the inhibition of certain potassium and calcium channels. nih.gov Research has also demonstrated its ability to suppress hippocampal neuronal ensemble activity during memory encoding tasks in rats. nih.gov In a specific in vivo model, this compound inhibited nicotine-induced cardiac responses, suggesting an interaction with nicotinic acetylcholine (B1216132) receptors. nih.govfrontiersin.org
The role of this compound in adult neurogenesis is complex, with studies presenting varied outcomes depending on the specific cell populations and models investigated.
One line of research using mouse subventricular zone (SVZ) stem/progenitor cell cultures demonstrated that CB1 receptor stimulation by this compound has a proneurogenic effect. plos.org It was found to increase the self-renewal of these cells, boost proliferation via the MAPK-ERK and AKT signaling pathways, and promote neuronal differentiation, particularly of GABAergic neurons, while not affecting glial differentiation. plos.orgresearchgate.netnih.gov This stimulation also led to an increase in neurite growth. nih.govplos.org
Conversely, other studies have reported an inhibitory effect on neuronal differentiation. In models using neural progenitor cells or PC12 cells, this compound was found to inhibit neuronal differentiation and neurite extension that is typically induced by nerve growth factor. nih.gov Similarly, research showed that the compound decreased the survival of newly generated neurons in the dentate gyrus of adult rats and inhibited the differentiation of cortical neuron progenitors by attenuating the ERK pathway. nih.govresearchgate.net
Table 1: Effects of this compound on Murine Subventricular Zone (SVZ) Cells This table is interactive. Click on headers to sort.
| Process | Effect Observed | Mediating Pathway/Receptor | Reference |
|---|---|---|---|
| Self-Renewal | Increased number of secondary neurospheres and Sox2+/+ cell pairs | CB1 Receptor, Notch Pathway | plos.orgnih.gov |
| Proliferation | Increased BrdU incorporation after 48 hours | CB1 Receptor, MAPK-ERK, AKT | plos.orgresearchgate.netnih.gov |
| Neuronal Differentiation | Increased number of NeuN-positive neurons after 7 days | CB1 Receptor | plos.orgnih.gov |
| Glial Differentiation | No effect on GFAP or Olig2 protein levels | Not Applicable | plos.orgnih.gov |
| Neuritogenesis | Increased neurite growth (MAP2-positive processes) | CB1 Receptor | plos.orgnih.gov |
This compound has demonstrated significant neuroprotective properties against excitotoxicity, a process where excessive stimulation by neurotransmitters like glutamate (B1630785) leads to neuronal damage. The endocannabinoid system is known to provide a natural defense against such damage. mdpi.comjneurosci.org
In models of retinal damage, this compound protected retinal neurons from AMPA-induced excitotoxicity and retinal ganglion cells from ischemia-reperfusion injury. uff.brresearchgate.net These protective effects were mediated through the activation of the CB1 receptor. uff.brresearchgate.net
In hippocampal slice cultures, the application of this compound provided protection against cytoskeletal damage and synaptic decline following an excitotoxic insult. jneurosci.orgnih.gov This neuroprotection was also observed in vivo and was found to be dependent on the CB1 receptor, as the effects were blocked by a selective CB1 antagonist. jneurosci.orgnih.gov The protective mechanism is linked to the preservation of CB1-linked MAPK signaling. nih.gov
Table 2: Neuroprotective Effects of this compound in Excitotoxicity Models This table is interactive. Click on headers to sort.
| Model System | Type of Insult | Observed Protective Effect | Mediating Receptor | Reference |
|---|---|---|---|---|
| Rat Retina (in vivo) | AMPA Excitotoxicity | Protection of amacrine and horizontal cells | CB1 Receptor | uff.brresearchgate.net |
| Rat Retina (in vivo) | Ischemia-Reperfusion | Protection of ganglion cells | CB1 Receptor | uff.brresearchgate.net |
| Rat Hippocampal Slices (in vitro) | Excitotoxin Infusion | Protection against cytoskeletal and synaptic damage | CB1 Receptor | jneurosci.orgnih.gov |
| Rat Hippocampus (in vivo) | Excitotoxin Injection | Cytoskeletal and synaptic protection; prevention of behavioral/memory impairment | CB1 Receptor | jneurosci.orgnih.gov |
This compound reliably produces behavioral effects in animal models that are similar to those of Δ⁹-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis. jneurosci.org These effects are often evaluated using a "tetrad" of tests in rodents, which measure analgesia, hypothermia, catalepsy, and reduced motor activity—behaviors characteristic of cannabinoid agonists. netsci-journal.com
Direct comparisons in open-field behavior studies in rats showed that this compound and THC produced similar dose-dependent decreases in ambulation and rearing, although THC was found to be more potent. nih.gov A notable qualitative difference was observed, as THC induced a circling behavior that was not seen with this compound. nih.gov Furthermore, studies in squirrel monkeys have shown that this compound, like other drugs with abuse potential, serves as a reinforcer for intravenous self-administration, indicating rewarding properties. jneurosci.orgnih.govnih.gov
Drug discrimination paradigms are used to assess the subjective effects of drugs in animals. In these studies, this compound has been shown to fully substitute for THC, meaning that animals trained to recognize THC also recognize this compound as producing a similar internal state. antoniocasella.euresearchgate.net This cross-substitution is a key indicator that the two compounds share a similar mechanism of action, primarily through the CB1 receptor. nih.gov This is in contrast to the endogenous compound anandamide (B1667382), which often fails to substitute for THC due to its rapid metabolic breakdown. jneurosci.orgresearchgate.net
The reinforcing effects of this compound are mediated by the CB1 receptor, as demonstrated by studies where the CB1 antagonist rimonabant (B1662492) blocked intravenous self-administration of the compound in squirrel monkeys. nih.govnih.govnih.gov Beyond its reinforcing and THC-like subjective effects, this compound has been shown to influence other behaviors. It has been found to impair short-term memory in rats in a dose-dependent manner and to block the behavioral sensitization induced by amphetamine. nih.govnih.gov
Table 3: Summary of Key Findings from Drug Discrimination and Behavioral Studies This table is interactive. Click on headers to sort.
| Study Type | Animal Model | Key Finding | Mechanism | Reference |
|---|---|---|---|---|
| Drug Discrimination | Rats | This compound substitutes for the discriminative stimulus effects of THC. | CB1 Receptor-mediated | researchgate.netnih.gov |
| Self-Administration | Squirrel Monkeys | This compound serves as an effective reinforcer (is self-administered). | CB1 Receptor-mediated | jneurosci.orgjneurosci.orgnih.gov |
| Antagonism Study | Squirrel Monkeys | The reinforcing effects of this compound are blocked by the CB1 antagonist rimonabant. | CB1 Receptor-mediated | nih.govnih.gov |
| Memory Task (DNMS) | Rats | Caused dose- and delay-dependent deficits in short-term memory performance. | Suppression of hippocampal activity | nih.gov |
| Sensitization Model | Rats | Blocked amphetamine-induced behavioral sensitization. | Not fully elucidated | nih.gov |
Cannabimimetic Properties in Animal Models
Oncological Research Applications
In the field of oncology, preclinical studies have explored the effects of this compound on various cancer cell lines, revealing a range of activities from inhibiting growth to inducing cell death.
In models of prostate cancer, this compound has been reported to exert anti-proliferative, apoptotic, and anti-invasive effects in several cell lines. oncotarget.com However, a dose-dependent complexity was noted, as very low concentrations were found to have a mitogenic, or growth-promoting, effect on LNCaP prostate cancer cells. oncotarget.comrealmofcaring.orgnih.gov
For lymphoma, research has shown that this compound induces apoptosis in mantle cell lymphoma (MCL) cells. This process was associated with the accumulation of ceramide and the activation of the p38 signaling pathway. oncotarget.comrealmofcaring.org In a mouse model of breast cancer, the compound was found to reduce the number and size of metastatic nodes, an effect that was reversed by a CB1 receptor antagonist, confirming the receptor's involvement. realmofcaring.org
The mechanisms underlying these anticancer effects often involve the induction of apoptosis (programmed cell death) and the modulation of key cellular signaling pathways. oncotarget.com For example, in neuroglioma cells, apoptosis induced by this compound was linked to the accumulation of ceramide. mdpi.com In human cervical cancer cells, its pro-apoptotic effects were mediated by the enzyme cyclooxygenase-2 (COX-2). mdpi.com
Table 4: Effects of this compound in Oncological Models This table is interactive. Click on headers to sort.
| Cancer Type | Cell Line / Model | Observed Effect | Proposed Mechanism | Reference |
|---|---|---|---|---|
| Prostate Cancer | PC-3, DU-145, LNCaP | Anti-proliferative, apoptotic, anti-invasive effects | CB2 involvement (PC-3); complex effects | oncotarget.com |
| Prostate Cancer | LNCaP | Mitogenic (proliferative) effect at low concentrations | Enhancement of androgen receptor expression | oncotarget.comnih.gov |
| Mantle Cell Lymphoma | MCL cells | Apoptosis | CB1/CB2 mediated; Ceramide accumulation, p38 activation | oncotarget.comrealmofcaring.org |
| Breast Cancer | Mouse model | Reduced number and size of metastatic nodes | CB1 Receptor-mediated | realmofcaring.org |
| Glioma / Neuroglioma | Neuroglioma cells | Apoptosis | Ceramide accumulation | mdpi.com |
| Cervical Cancer | Human cervical cancer cells | Pro-apoptotic effects | COX-2 induction | mdpi.com |
Mechanisms of Apoptosis Induction in Cancer Cell Lines
This compound (Met-AEA), a stable analog of the endocannabinoid anandamide, has demonstrated pro-apoptotic effects in a variety of cancer cell lines through diverse signaling pathways. mdpi.comtaylorandfrancis.com These mechanisms often involve the modulation of key proteins and pathways that regulate cell death and survival.
In human cervical carcinoma cells, this compound induces apoptosis through a pathway dependent on cyclooxygenase-2 (COX-2). mdpi.comtandfonline.com The pro-apoptotic effect is mediated by the upregulation of COX-2 expression and subsequent synthesis of prostaglandins (B1171923). mdpi.com This process involves the activation of the peroxisome proliferator-activated receptor γ (PPARγ). tandfonline.comfrontiersin.org Notably, this apoptotic mechanism in cervical cancer cells appears to be independent of cannabinoid receptors (CB1 and CB2) and the TRPV1 receptor. taylorandfrancis.com Research indicates that the apoptosis is reliant on the production of prostaglandins PGD2 and PGJ2, which then engage PPARγ to trigger cell death. frontiersin.org
This compound has been shown to induce apoptosis in lung cancer cell lines. taylorandfrancis.com While the specific mechanisms are still under investigation, it is suggested that its pro-apoptotic action may share similarities with the pathways observed in other cancer types, potentially involving the endocannabinoid system and related signaling cascades. mdpi.com Some studies suggest that the pro-apoptotic effects of cannabinoids in lung cancer can be mediated by the upregulation of COX-2 and PPARγ. realmofcaring.org
In human neuroglioma cells, this compound triggers apoptosis through a mitochondrial-dependent pathway that is linked to the de novo expression of the COX-2 enzyme. nih.gov This process is characterized by the release of mitochondrial cytochrome c into the cytosol, which in turn activates caspase-9 and the executioner caspase-3. nih.gov The cleavage of poly(ADP-ribose) polymerase (PARP), a target of caspase-3, is also observed. nih.gov The selective inhibition of COX-2 has been shown to significantly reduce these apoptotic effects, confirming the crucial role of this enzyme in the signaling cascade. nih.gov Similar to its action in cervical cancer cells, the pro-apoptotic effects of this compound in glioma cells have been reported to be insensitive to antagonists of cannabinoid and TRPV1 receptors. taylorandfrancis.com
This compound exerts anti-proliferative and pro-apoptotic effects on prostate cancer cells through various mechanisms. In androgen-resistant PC3 cells, this compound induces a decrease in cell viability and promotes the de novo synthesis of ceramide, a pro-apoptotic lipid mediator. tandfonline.comnih.gov This effect is partially mediated by the CB2 receptor, as its antagonist can partially reverse the anti-proliferative effects and ceramide accumulation. tandfonline.comnih.gov The signaling pathway in PC3 cells also involves the activation of c-Jun N-terminal kinase (JNK) and the inhibition of Akt. nih.gov In contrast, the pro-apoptotic action in other prostate cancer cells has been linked to the CB1 receptor. taylorandfrancis.com
| Cell Line | Key Mechanistic Findings | Receptor Involvement | Primary Signaling Pathways |
|---|---|---|---|
| PC3 (Androgen-Resistant) | Induces de novo synthesis of ceramide. | Partially CB2-dependent. tandfonline.comnih.gov | Activation of JNK, inhibition of Akt. nih.gov |
| LNCaP (Androgen-Sensitive) | Shows anti-proliferative and anti-metastatic effects at low doses. taylorandfrancis.com | CB1-dependent pro-apoptotic action has been reported. taylorandfrancis.com | Inhibition of Akt and activation of ERK have been observed with cannabinoid agonists. cdu.edu.au |
In mantle cell lymphoma (MCL) cells, the apoptosis induced by this compound is dependent on the activation of both CB1 and CB2 receptors. taylorandfrancis.comrealmofcaring.org This contrasts with its receptor-independent action in cervical and glioma cells. The apoptotic cascade in MCL involves the accumulation of ceramide, which then leads to the phosphorylation of p38 mitogen-activated protein kinase (MAPK). realmofcaring.orgoncotarget.comnih.gov This is followed by the depolarization of the mitochondrial membrane and subsequent activation of caspases, leading to programmed cell death. oncotarget.comnih.gov
| Key Events | Description | Associated Molecules/Pathways |
|---|---|---|
| Receptor Ligation | Concurrent activation of both CB1 and CB2 receptors is required. taylorandfrancis.comrealmofcaring.org | CB1 and CB2 antagonists abrogate the effect. nih.gov |
| Ceramide Accumulation | Leads to the initiation of the apoptotic signal. realmofcaring.orgoncotarget.com | De novo synthesis of ceramide. nih.gov |
| p38 MAPK Activation | Phosphorylation of p38 MAPK is a critical downstream event. realmofcaring.orgoncotarget.comnih.gov | Inhibition of p38 prevents apoptosis. nih.gov |
| Mitochondrial Depolarization | Disruption of the mitochondrial membrane potential. oncotarget.comnih.gov | - |
| Caspase Activation | The final step leading to apoptosis. oncotarget.comnih.gov | Caspase-3 activation is observed. realmofcaring.org |
This compound has been shown to induce necrosis in gastric cancer cells through a mechanism that involves transient and rapid apoptosis. nih.gov It also causes a cell cycle arrest in the G0/G1 phase. nih.gov While detailed molecular mechanisms are still being elucidated, studies with other cannabinoids in gastric cancer cells point towards the involvement of the Akt and ERK signaling pathways. mdpi.com For instance, the endocannabinoid anandamide has been shown to inhibit the phosphorylation of Akt and up-regulate phosphorylated ERK, leading to the activation of pro-apoptotic proteins like Bax and Bak, and ultimately caspase-3 activation. mdpi.com
Mantle Cell Lymphoma Cells
Inhibition of Cancer Cell Proliferation
This compound, a stable analog of the endocannabinoid anandamide, has demonstrated significant anti-proliferative effects across a variety of cancer cell lines in preclinical studies. oncotarget.comnih.gov This synthetic cannabinoid has been shown to inhibit the growth of cancer cells originating from the prostate, breast, cervix, and other tissues. mdpi.compnas.orgnih.gov
In human breast cancer cell lines, such as EFM-19 and MCF-7, this compound potently inhibits proliferation, with studies indicating a greater potency at lower concentrations compared to its natural counterpart, anandamide. pnas.orgnih.gov The mechanism behind this effect involves the arrest of the cell cycle in the S phase, thereby halting DNA replication and cell division. pnas.orgcsic.es This cytostatic effect is not attributed to general toxicity but to a specific, receptor-mediated pathway. pnas.orgnih.gov
Prostate cancer cells have also been a key focus of research into the anti-proliferative actions of this compound. oncotarget.comnih.gov Studies have shown its ability to inhibit the growth of various prostate cancer cell lines, including PC-3, DU-145, and LNCaP. oncotarget.comnih.gov The anti-proliferative impact in these cells is partly mediated through the CB2 cannabinoid receptor. nih.gov Interestingly, while higher doses of this compound inhibit proliferation, very low doses have been observed to have a mitogenic, or growth-promoting, effect in LNCaP cells. oncotarget.comnih.gov
Furthermore, this compound has been found to induce apoptosis (programmed cell death) in human cervical carcinoma cells and mantle cell lymphoma. nih.govmdpi.com In gastric cancer cells, a concentration of 5 μM of this compound was effective in inducing apoptosis. frontiersin.org The mechanisms underlying these pro-apoptotic effects can vary between cancer types, sometimes involving cannabinoid receptors and other times being receptor-independent. taylorandfrancis.com
Table 1: Effects of this compound on Cancer Cell Proliferation
| Cell Line | Cancer Type | Effect | Notable Finding |
|---|---|---|---|
| EFM-19, MCF-7 | Breast Cancer | Inhibition of proliferation | More potent than anandamide at low concentrations; causes S phase cell cycle arrest. pnas.orgcsic.es |
| PC-3, DU-145 | Prostate Cancer | Inhibition of proliferation | Effect is partially mediated by the CB2 receptor. nih.gov |
| LNCaP | Prostate Cancer | Inhibition of proliferation (at higher doses), Mitogenic (at very low doses) | Demonstrates a dose-dependent dual effect. oncotarget.comnih.gov |
| Gastric Cancer Cells | Gastric Cancer | Induction of apoptosis | Effective at a concentration of 5 μM. frontiersin.org |
| Cervical Carcinoma Cells | Cervical Cancer | Induction of apoptosis | Pro-apoptotic effects observed. mdpi.com |
| Mantle Cell Lymphoma | Lymphoma | Induction of apoptosis | Associated with ceramide accumulation and caspase activation. nih.gov |
Anti-Invasive and Anti-Metastatic Effects
This compound has been shown in preclinical models to possess anti-invasive and anti-metastatic properties, suggesting its potential to inhibit the spread of cancer. oncotarget.comnih.gov These effects have been observed in various cancer types, including lung, cervical, and breast cancer. frontiersin.orgnih.gov
A key mechanism through which this compound exerts its anti-invasive effects is by modulating the expression of tissue inhibitors of matrix metalloproteinases (TIMPs). frontiersin.org Specifically, in cervical and lung cancer cells, this compound has been found to upregulate TIMP-1. frontiersin.org TIMPs are crucial for maintaining the balance of the extracellular matrix, and their upregulation can inhibit the activity of matrix metalloproteinases (MMPs), enzymes that degrade the extracellular matrix and facilitate cancer cell invasion. frontiersin.orgrealmofcaring.org This anti-invasive action mediated by TIMP-1 upregulation has been shown to be dependent on both cannabinoid receptors and the TRPV1 receptor. frontiersin.org
In addition to its effects on TIMP-1, this compound has also been shown to reduce the number and size of metastatic nodules in a mouse model of mammary carcinoma. nih.govrealmofcaring.org This effect was reversed by a CB1 receptor antagonist, indicating the involvement of this receptor in mediating the anti-metastatic action. realmofcaring.org The compound's ability to inhibit invasion is also linked to the downregulation of enzymes like MMP-2 in cervical cancer cells. nih.gov
Table 2: Anti-Invasive and Anti-Metastatic Effects of this compound
| Cancer Type | Effect | Mechanism |
|---|---|---|
| Lung and Cervical Cancer | Inhibition of cell invasion | Upregulation of TIMP-1, mediated by cannabinoid and TRPV1 receptors. frontiersin.org |
| Breast Cancer | Reduction in number and size of metastatic nodes | Mediated by the CB1 receptor. nih.govrealmofcaring.org |
| Cervical Cancer | Reduced invasiveness | Decrease in MMP-2 expression. nih.gov |
Modulation of Androgen Receptor Expression in Prostate Cancer
This compound has been found to modulate the expression of the androgen receptor (AR) in prostate cancer cells, a key factor in the growth and progression of this disease. nih.gov Specifically, in the androgen-dependent LNCaP prostate cancer cell line, treatment with this compound has been shown to induce an upregulation of androgen receptor expression. realmofcaring.orgnih.gov
This effect is significant as the androgen receptor is a critical driver of prostate cancer cell growth. The modulation of AR expression by this compound suggests a mechanism by which this cannabinoid can influence prostate cancer cell proliferation. nih.gov The mitogenic effect observed at low concentrations of this compound in LNCaP cells is linked to this upregulation of the androgen receptor. realmofcaring.orgnih.gov
The signaling pathway involved in this process has also been investigated. The upregulation of androgen receptor expression induced by this compound in LNCaP cells was blocked by antagonists for both the CB1 (SR141716) and CB2 (SR144528) cannabinoid receptors. nih.gov This indicates that the effect is mediated through both of these receptors. Furthermore, the phosphoinositide 3-kinase (PI3K) pathway inhibitor, LY294002, also blocked the mitogenic effect, suggesting the involvement of this pathway in the mechanism of action of this compound. nih.gov
Table 3: Modulation of Androgen Receptor by this compound in LNCaP Prostate Cancer Cells
| Effect | Receptor Involvement | Signaling Pathway |
|---|---|---|
| Upregulation of androgen receptor expression | CB1 and CB2 receptors | Phosphoinositide 3-kinase (PI3K) |
| Mitogenic effect (at low concentrations) | CB1 and CB2 receptors | Phosphoinositide 3-kinase (PI3K) |
Secretion of Cytokines, e.g., Interleukin-6 (IL-6), in Cancer Cells
This compound has been shown to influence the secretion of cytokines in cancer cells, with a notable effect on Interleukin-6 (IL-6) in prostate cancer. tandfonline.comtandfonline.com In the androgen-resistant prostate cancer cell line PC3, this compound induces a dose-dependent increase in the secretion of IL-6. tandfonline.comnih.gov This effect is accompanied by a decrease in PC3 cell viability, suggesting a complex interplay between cytokine secretion and cell proliferation. tandfonline.comtandfonline.com
The mechanism behind this induced IL-6 secretion involves the CB2 cannabinoid receptor. tandfonline.comnih.gov The effect was partially prevented by the CB2 antagonist SR 144528, but not by antagonists for the CB1 receptor or the TRPV1 receptor. tandfonline.comnih.gov This points to a specific role for the CB2 receptor in mediating the immunomodulatory effects of this compound in this context.
Furthermore, the study of the intracellular signaling pathways revealed that while this compound induces the de novo synthesis of ceramide, this process is not directly involved in the increased secretion of IL-6. tandfonline.comtandfonline.com However, the phosphorylation of ceramide by ceramide kinase appears to be a necessary step for the MET-induced IL-6 secretion. tandfonline.comnih.gov These findings suggest that this compound can regulate ceramide metabolism in prostate cancer cells, which in turn is involved in both cell death and the secretion of the pro-inflammatory cytokine IL-6. tandfonline.comtandfonline.com
Table 4: Effect of this compound on IL-6 Secretion in PC3 Prostate Cancer Cells
| Effect | Dose-Dependency | Receptor Involvement | Signaling Pathway |
|---|---|---|---|
| Increased IL-6 secretion | Dose-dependent | CB2 receptor | Ceramide kinase-dependent |
| Decreased cell viability | Dose-dependent | CB2 receptor | Ceramide de novo synthesis |
Immunological and Inflammatory Processes
Attenuation of Inflammation, e.g., Periodontitis
This compound has demonstrated anti-inflammatory properties in preclinical models of periodontitis, a chronic inflammatory disease affecting the tissues surrounding the teeth. plos.orgnih.gov Animal studies have shown that the synthetic analog of anandamide can diminish the inflammatory response in experimentally induced periodontitis. plos.org Specifically, long-term topical application of this compound has been found to significantly attenuate alveolar bone loss in a rat model of periodontitis induced by lipopolysaccharide (LPS). nih.govconicet.gov.ar
In human periodontal ligament cells (hPdLCs), this compound has been shown to significantly inhibit the production of pro-inflammatory mediators that are induced by Porphyromonas gingivalis LPS, a primary etiological agent of periodontitis. nih.govresearchgate.net This suggests that the activation of the cannabinoid system by compounds like this compound could influence the inflammatory response in periodontal tissues and potentially play a role in the progression of periodontal disease. researchgate.net The beneficial effects of this compound treatment on the gingival tissue of rats with periodontitis further support the potential of targeting cannabinoid receptors for future therapeutic strategies against this inflammatory condition. conicet.gov.ar
Modulation of Inflammatory Mediators (e.g., TNFα, PGE2)
This compound has been shown to modulate the production of key inflammatory mediators, including Tumor Necrosis Factor-alpha (TNF-α) and Prostaglandin (B15479496) E2 (PGE2). conicet.gov.arnih.gov In a rat model of periodontitis, daily topical application of this compound attenuated the LPS-induced increase in TNF-α content in the gingival tissue. conicet.gov.ar This suggests a direct anti-inflammatory effect by suppressing the production of this potent pro-inflammatory cytokine.
The effect of this compound on PGE2 production appears to be more complex and context-dependent. nih.gov In uterine explants from pregnant mice, this compound was found to decrease LPS-induced PGE2 production. nih.gov This suggests that in certain inflammatory conditions, this compound can exert an anti-inflammatory effect by downregulating the synthesis of PGE2. nih.gov The mechanism for this appears to involve the inhibition of prostaglandin E synthase (PGES) activity. nih.gov
However, in other cellular contexts, this compound has been shown to induce the expression of cyclooxygenase-2 (COX-2), the enzyme responsible for producing prostaglandins like PGE2. For instance, in human non-pigmented ciliary epithelial cells, this compound led to a time-dependent increase in PGE2 synthesis, which was abolished by a selective COX-2 inhibitor. This indicates that the modulatory effects of this compound on PGE2 are tissue- and condition-specific.
Table 5: Modulation of Inflammatory Mediators by this compound
| Mediator | Model/Cell Type | Effect | Notable Finding |
|---|---|---|---|
| TNF-α | Rat model of periodontitis | Attenuation of LPS-induced increase | Demonstrates in vivo anti-inflammatory action. conicet.gov.ar |
| PGE2 | Uterine explants (pregnant mice) | Decrease of LPS-induced production | Suggests an anti-inflammatory role in this context. nih.gov |
| PGE2 | Human non-pigmented ciliary epithelial cells | Increase in synthesis | Mediated by induction of COX-2. |
Cardiovascular System Modulation
This compound, a stable analog of the endocannabinoid anandamide, has been a subject of preclinical investigation to understand its influence on the cardiovascular system. Research has focused on its ability to modulate vascular tone, particularly in the mesenteric arteries, and its potential protective effects on the heart.
Studies in isolated, buffer-perfused rat mesenteric arterial beds have demonstrated that this compound induces significant vasodilation. In preparations precontracted with phenylephrine, this compound elicited a dose-dependent and long-lasting relaxation. nih.gov One study reported an ED50 value of 286±29 nmol for this vasodilatory effect. nih.govacs.org This action is noteworthy as other potent synthetic CB1 receptor agonists, such as WIN 55212-2 and HU-210, did not produce a similar change in vascular tone. nih.gov
The mechanism underlying this vasodilation appears to be complex and, in part, independent of classical cannabinoid receptors. Research has shown that the vasodilator response to this compound persists even in mice lacking CB1 receptors or both CB1 and CB2 receptors, suggesting the involvement of a different receptor site in the mesenteric vasculature. nih.gov Further investigations point towards an endothelial site of action. nih.govnih.gov The vasodilator effect of this compound was inhibited by the CB1 antagonist SR141716A, yet the effect itself is not mediated by CB1 receptors, indicating that SR141716A may act on these novel endothelial "anandamide receptors". nih.govnih.gov This vasodilation is also suggested to be independent of nitric oxide (NO) and may be mediated by the release of an endothelium-derived hyperpolarizing factor (EDHF). nih.gov In vivo studies in anesthetized rats confirmed that this compound lowers vascular resistance in the mesentery. researchgate.net
Table 1: Effect of this compound on Mesenteric Vasodilation in Rat Models
| Experimental Model | Agonist | Key Finding | Reference |
|---|---|---|---|
| Isolated rat mesenteric artery | This compound | Elicited vasodilation with an ED50 of 286±29 nmol. | nih.govacs.org |
| Isolated rat mesenteric artery | This compound | Vasodilator effect was inhibited by the antagonist SR141716A. | nih.gov |
| CB1/CB2 receptor knockout mice | This compound | Caused significant mesenteric vasodilation, indicating a mechanism independent of CB1 and CB2 receptors. | nih.gov |
This compound has demonstrated potential cardioprotective properties in preclinical models, particularly in the context of cardiac hypertrophy. Studies have shown that it can suppress hypertrophic indicators such as cardiomyocyte enlargement and the activation of fetal genes. nih.govconicet.gov.ar The mechanisms for these effects appear to involve both CB1 and CB2 cannabinoid receptors. nih.govmdpi.com
In one study, it was detailed that CB1 and CB2 receptors mediate the suppression of different hypertrophic markers by this compound. mdpi.com While a selective CB2 agonist could prevent myocyte enlargement, it did not affect fetal gene activation, suggesting a differential role for the two receptor subtypes in the cardioprotective actions of this compound. mdpi.com Intravenous administration of this compound in rats has also been shown to produce hypotension and bradycardia, cardiovascular effects mediated by the activation of vanilloid VR1 receptors for the initial reflex and CB1 receptors for the prolonged hypotension. researchgate.netresearchgate.net
Table 2: Cardioprotective Research Findings for this compound
| Disease Model/Target | Key Finding | Receptor(s) Implicated | Reference |
|---|---|---|---|
| Cardiac Hypertrophy | Silenced hypertrophic indicators (e.g., cardiomyocyte enlargement, fetal gene activation). | CB1 and CB2 | nih.govconicet.gov.armdpi.com |
Mesenteric Vasodilation and Vascular Tone Regulation
Reproductive System Biology
The endocannabinoid system plays a modulatory role in various reproductive processes. This compound, as a stable endocannabinoid analog, has been utilized in preclinical studies to probe these functions, particularly concerning male fertility.
Research has revealed that this compound can influence key sperm functions required for fertilization, such as capacitation and the acrosome reaction, though its effects can be species-specific and concentration-dependent.
In studies using bull spermatozoa, this compound was found to promote capacitation. nih.govresearchgate.net At concentrations of 1.4 nM and 14 nM, it induced a significant increase in the percentage of capacitated sperm compared to controls. nih.govresearchgate.net This effect was associated with an increase in protein tyrosine phosphorylation, a hallmark of capacitation, and was inhibited by antagonists for both CB1 and TRPV1 receptors. nih.gov In the same bovine model, this compound was shown to inhibit the binding of sperm to oviductal epithelial cells, an effect mediated by CB1 receptors, without inducing the acrosome reaction itself. bioscientifica.com
Conversely, in boar sperm, 1 µM this compound was shown to inhibit the acrosome reaction induced by the zona pellucida. biologists.comfrontiersin.org In human sperm, this compound exhibited biphasic effects on hyperactivated motility, a component of capacitation. capes.gov.br A low concentration (0.25 nM) stimulated hyperactivation, while a higher concentration (2.5 nM) was inhibitory. capes.gov.brmdpi.com Furthermore, this compound was found to inhibit morphological changes in the acrosomal cap, a prerequisite for the acrosome reaction. capes.gov.br
Table 3: Preclinical Findings on this compound's Effects on Sperm Function
| Species | Endpoint | Concentration | Outcome | Reference |
|---|---|---|---|---|
| Bull | Capacitation | 1.4 nM & 14 nM | Promoted capacitation. | nih.govresearchgate.net |
| Bull | Sperm-Oviduct Binding | 1.4 nM | Inhibited sperm binding to oviductal epithelia. | bioscientifica.com |
| Boar | Acrosome Reaction (ZP-induced) | 1 µM | Inhibited the acrosome reaction. | biologists.com |
| Human | Hyperactivated Motility | 0.25 nM | Stimulated motility. | capes.gov.brmdpi.com |
| Human | Hyperactivated Motility | 2.5 nM | Inhibited motility. | capes.gov.brmdpi.com |
Methodological Approaches in R Methanandamide Research
In Vitro Experimental Models
In vitro models are fundamental in (R)-methanandamide research, providing controlled environments to dissect its cellular and molecular effects without the complexities of a whole organism.
Cell culture systems are a primary tool for investigating the direct effects of this compound on specific cell types. These models include established cancer cell lines, primary cells from specific tissues, and stem/progenitor cell cultures.
Neuroglioma and Cancer Cell Lines: Research on cancer cell lines has been instrumental in understanding the potential roles of this compound in oncology. For instance, studies using PC3 prostate cancer cells have shown that this compound induces the secretion of interleukin-6 (IL-6) and promotes the accumulation of ceramide, a bioactive lipid involved in cell signaling. researchsquare.com This effect was found to be partially dependent on the CB2 receptor. researchsquare.com In the context of neuroglia, studies on microglial cells (a type of glial cell in the central nervous system) have demonstrated that this compound can inhibit the lipopolysaccharide (LPS)-induced release of pro-inflammatory cytokines, including interleukin-1 beta and tumor necrosis factor-alpha, suggesting a role in modulating neuroinflammation. biologists.com
Subventricular Zone (SVZ) Cultures: The subventricular zone is a region in the brain containing neural stem cells. In vitro cultures of cells from this area are used to study neurogenesis. Research has shown that stimulation of the type 1 cannabinoid receptor (CB1R) with this compound in murine SVZ stem/progenitor cell cultures promotes self-renewal, proliferation, and neuronal differentiation. researchgate.netnih.gov This proneurogenic effect is mediated by the CB1R and involves the activation of the MAPK-ERK and Akt signaling pathways. researchgate.netnih.govresearchgate.net The compound was found to increase the number of secondary neurospheres, a key measure of self-renewal in these cultures. researchgate.netnih.gov
Spermatozoa: The effects of this compound have been investigated using spermatozoa from various species to understand its role in reproductive physiology. In bovine (bull) sperm, this compound was found to induce capacitation, a crucial step for fertilization, through the activation of both CB1 and TRPV1 receptors. plos.org It also inhibits the binding of sperm to the oviductal epithelium, an effect mediated by the CB1 receptor. bioscientifica.com Similarly, in human sperm, this compound modulates capacitation and hyperactivated motility. capes.gov.br In boar spermatozoa, the compound has been shown to reduce sperm capacitation and consequently inhibit the acrosome reaction. biologists.com
Table 1: Summary of this compound Effects in Cell Culture Systems
| Cell System | Species | Key Findings | Implicated Receptors/Pathways | Citations |
|---|---|---|---|---|
| PC3 Cancer Cells | Human | Induces IL-6 secretion; promotes ceramide accumulation. | CB2 (partial) | researchsquare.com |
| Microglia | Not Specified | Inhibits LPS-induced release of inflammatory cytokines. | Not Specified | biologists.com |
| SVZ Stem/Progenitor Cells | Murine | Promotes self-renewal, proliferation, and neuronal differentiation. | CB1, MAPK-ERK, Akt | researchgate.netnih.gov |
| Spermatozoa | Bovine | Induces capacitation; inhibits binding to oviductal epithelium. | CB1, TRPV1 | plos.orgbioscientifica.com |
| Spermatozoa | Human | Modulates capacitation and hyperactivated motility. | Not Specified | capes.gov.br |
Organotypic preparations involve maintaining the three-dimensional structure of a tissue in vitro, preserving some of the native cellular connections and microenvironment. While studies specifically using organotypic brain slices to investigate this compound were not prominently identified, a methodologically similar approach using isolated tissue preparations has been employed. For example, the effects of the compound have been studied in isolated rat mesenteric vascular beds. In this ex vivo model, this compound was shown to elicit significant vasodilation, demonstrating its direct action on vascular tissue. researcher.life This type of preparation allows for the study of integrated physiological responses in a controlled setting, bridging the gap between cell culture and in vivo models.
Cell Culture Systems (e.g., Neuroglioma Cells, Cancer Cell Lines, SVZ Cultures, Spermatozoa)
In Vivo Animal Models
In vivo animal models are essential for understanding the systemic, physiological, and behavioral effects of this compound. Studies in mice, rats, and monkeys have been crucial in characterizing its cannabimimetic properties.
Cannabinoid Tetrad Test: In mice, this compound has been shown to produce the classic quartet of cannabimimetic effects: hypothermia (reduced body temperature), hypokinesia (decreased spontaneous movement), ring immobility (catalepsy), and antinociception (pain relief). bioscientifica.com This demonstrates that it shares a pharmacological profile with other cannabinoid agonists in whole-animal systems.
Drug Discrimination Studies: In drug discrimination paradigms, animals are trained to distinguish between the effects of a specific drug and a vehicle. Both rats and mice trained to recognize the psychoactive effects of Δ⁹-tetrahydrocannabinol (THC) also generalize this response to this compound. researchgate.net This indicates that this compound produces an interoceptive state similar to that of THC.
Self-Administration Studies: To assess reinforcing effects, which are indicative of abuse potential, self-administration models are used. In studies with squirrel monkeys, it was demonstrated that the animals would intravenously self-administer this compound, indicating that the compound has reinforcing properties. capes.gov.br This effect was blocked by the CB1 receptor antagonist rimonabant (B1662492), confirming that the reinforcing effects are mediated through the CB1 receptor. capes.gov.br
Table 2: Overview of In Vivo Research Findings for this compound
| Animal Model | Experimental Paradigm | Observed Effects of this compound | Citations |
|---|---|---|---|
| Mouse | Cannabinoid Tetrad | Induces hypothermia, hypokinesia, ring immobility, and antinociception. | bioscientifica.com |
| Rat / Mouse | Drug Discrimination | Substitutes for the discriminative stimulus effects of THC. | researchgate.net |
Biochemical and Pharmacological Assays
Biochemical and pharmacological assays are employed to quantify the interaction of this compound with its molecular targets and to delineate the downstream signaling cascades it initiates.
Receptor binding assays are used to determine the affinity and selectivity of a ligand for its receptor. In the case of this compound, these studies have consistently shown that it is a potent ligand for the cannabinoid CB1 receptor.
Affinity and Selectivity: Standard binding assays, typically using rat forebrain membranes and a radiolabeled cannabinoid ligand, have established that this compound exhibits a high affinity for the CB1 receptor. bioscientifica.com Its affinity is significantly higher—approximately four-fold—than that of the endogenous cannabinoid anandamide (B1667382). bioscientifica.com In contrast, this compound demonstrates a much lower affinity for the CB2 receptor, indicating a high degree of selectivity for CB1 over CB2. researchgate.netnih.gov This selectivity is a key feature of its pharmacological profile. Furthermore, these studies revealed that this compound possesses greater metabolic stability compared to anandamide, which is rapidly hydrolyzed. bioscientifica.com
Table 3: Comparative Receptor Binding Affinities (Ki) at the CB1 Receptor
| Compound | Ki (nM) at CB1 Receptor | Source Tissue | Citations |
|---|---|---|---|
| This compound | 20 ± 1.6 nM | Rat Forebrain Membranes | bioscientifica.com |
| This compound | 7.42 nM | Not Specified | researchgate.net |
Once a ligand binds to its receptor, it triggers intracellular signaling pathways. Techniques like Western blotting are used to analyze these cascades by detecting the phosphorylation (activation) of key proteins.
MAPK and PI3K/Akt Pathways: Research has identified that the neuroprotective effects of this compound are mediated through specific signaling pathways downstream of CB1 receptor activation. Studies have shown that this compound can protect retinal neurons from excitotoxicity. This neuroprotective action involves the activation of two major pro-survival signaling cascades: the phosphatidylinositol 3-kinase/Akt (PI3K/Akt) pathway and the mitogen-activated protein kinase/extracellular signal-regulated kinase (MEK/ERK) pathway. Similarly, the proliferative effects of this compound observed in SVZ cell cultures are also mediated by the activation of the MAPK-ERK and Akt pathways. researchgate.netnih.gov The activation of these pathways is a critical mechanistic step that links receptor binding to the ultimate cellular responses of proliferation and survival.
Table 4: Compounds Mentioned in the Article
| Compound Name | Abbreviation / Other Names |
|---|---|
| This compound | (R)-m-AEA, AM356 |
| Anandamide | AEA |
| Δ⁹-tetrahydrocannabinol | THC |
| Rimonabant | SR141716A |
| Interleukin-6 | IL-6 |
| Interleukin-1 beta | IL-1β |
| Tumor necrosis factor-alpha | TNF-α |
| Lipopolysaccharide | LPS |
| Capsazepine | |
| AM251 | |
| SR144528 | |
| HU-210 |
Assessment of Cellular Responses (e.g., Proliferation, Apoptosis, Migration, Cytokine Secretion)
The investigation of this compound's effects on cellular behavior is fundamental to understanding its biological significance. Researchers employ a variety of assays to assess cellular responses, including proliferation, apoptosis, migration, and the secretion of signaling molecules like cytokines. These assessments are crucial for characterizing the compound's potential as a modulator of cellular processes in both normal and pathological conditions.
Proliferation: The impact of this compound on cell proliferation is often context-dependent, with studies reporting both inhibitory and stimulatory effects. For instance, this compound has been shown to inhibit the proliferation of human breast cancer cell lines, such as MCF-7 and EFM-19, and prostate cancer cells like PC-3. oncotarget.comnih.govpnas.orgcannabisclinicians.org This anti-proliferative action is characterized by a cytostatic effect, causing cells to arrest in the S phase of the cell cycle, rather than inducing immediate cell death. nih.govpnas.orgcsic.es Conversely, at very low concentrations, this compound has been observed to have a mitogenic, or growth-promoting, effect on LNCaP prostate cancer cells. oncotarget.com Furthermore, it has been found to increase the proliferation of murine neural stem cells. researchgate.net The assessment of proliferation is commonly performed using techniques such as the MTT assay, which measures metabolic activity, and [³H]-thymidine incorporation assays, which quantify DNA synthesis. cannabisclinicians.org
Apoptosis: this compound is a known inducer of apoptosis, or programmed cell death, in various cancer cell lines. This has been documented in mantle cell lymphoma, cervical cancer, lung cancer, glioma, and prostate cancer cells. oncotarget.comtaylorandfrancis.comrealmofcaring.org The mechanisms underlying this pro-apoptotic effect can vary; in some cases, it is mediated through the activation of cannabinoid receptors CB1 and CB2, while in others, the process appears to be independent of these receptors. taylorandfrancis.comrealmofcaring.org A recurrent finding in these studies is the association of apoptosis with the accumulation of the lipid messenger ceramide. oncotarget.comrealmofcaring.org The induction of apoptosis is typically quantified using methods like flow cytometry to detect caspase activation or changes in the mitochondrial membrane potential. oncotarget.comrealmofcaring.org
Migration: The ability of cells to migrate is critical for both normal physiological processes and pathological events like cancer metastasis. Research into this compound has revealed its ability to modulate cell migration and invasion. In human cervical cancer (HeLa) cells, it has been shown to inhibit invasion. oup.com Similarly, anti-invasive effects have been noted in prostate cancer cells. oncotarget.com In contrast, a study using BV-2 microglial cells reported that this compound significantly increased their migration. jneurosci.org These migratory and invasive capacities are often assessed using Boyden chamber assays, where cells migrate through a porous membrane towards a chemoattractant. oup.com
Cytokine Secretion: this compound can influence the secretion of cytokines, which are key signaling proteins that regulate inflammation and immune responses. In the androgen-resistant prostate cancer cell line PC3, this compound was found to induce the secretion of interleukin-6 (IL-6) in a dose-dependent manner. tandfonline.comtandfonline.com In a different context, involving cells from patients with inflammatory bowel disease, this compound was shown to suppress the production of the pro-inflammatory cytokines interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α). researchgate.net The levels of secreted cytokines are typically measured from cell culture supernatants using enzyme-linked immunosorbent assays (ELISA). tandfonline.comresearchgate.net
Table 1: Summary of this compound's Effects on Cellular Responses
| Cellular Response | Cell Type/Model | Observed Effect | Key Findings/Mediators | References |
|---|---|---|---|---|
| Proliferation | Human Breast Cancer Cells (MCF-7, EFM-19) | Inhibition | Cytostatic effect, reduction of cells in S phase. Mediated by CB1-like receptors. | nih.govpnas.orgcsic.es |
| Proliferation | Prostate Cancer Cells (PC-3) | Inhibition | Anti-proliferative effects noted. | oncotarget.comcannabisclinicians.org |
| Proliferation | Prostate Cancer Cells (LNCaP) | Stimulation (at low doses) | Mitogenic effect observed. | oncotarget.com |
| Proliferation | Murine Neural Stem Cells | Stimulation | Increased cellular proliferation after 48 hours. | researchgate.net |
| Apoptosis | Mantle Cell Lymphoma (MCL) | Induction | Dependent on concurrent ligation of CB1 and CB2 receptors; associated with ceramide accumulation and p38 activation. | oncotarget.comtaylorandfrancis.comrealmofcaring.org |
| Apoptosis | Prostate Cancer Cells (PC-3) | Induction | Pro-apoptotic action via CB1 and CB2 receptors. | oncotarget.comtaylorandfrancis.com |
| Apoptosis | Cervical and Lung Cancer Cells | Induction | Pro-apoptotic effects demonstrated. | taylorandfrancis.com |
| Migration | Human Cervical Cancer Cells (HeLa) | Inhibition of Invasion | Associated with increased expression of TIMP-1. | oup.com |
| Migration | BV-2 Microglial Cells | Stimulation | Significantly increased cell migration. | jneurosci.org |
| Cytokine Secretion | Prostate Cancer Cells (PC3) | Increased IL-6 Secretion | Dose-dependent increase in the secretion of Interleukin-6. | tandfonline.comtandfonline.com |
| Cytokine Secretion | Lamina Propria Mononuclear Cells (from IBD patients) | Decreased IFN-γ and TNF-α Secretion | Negatively regulated the production of pro-inflammatory cytokines. | researchgate.net |
Enzyme Activity Assays (e.g., for COX-2, Ceramide Synthase)
To elucidate the molecular pathways activated by this compound, researchers utilize specific enzyme activity assays. These assays measure the function of key enzymes that are often modulated by the compound, providing insight into its mechanism of action. Among the most relevant enzymes studied in the context of this compound are cyclooxygenase-2 (COX-2) and ceramide synthase.
Cyclooxygenase-2 (COX-2) Activity: this compound has been shown to induce the expression of COX-2 in several cell types, including human neuroglioma cells and nonpigmented ciliary epithelial cells. nih.govnih.gov This enzyme is a key player in the inflammatory process and is responsible for the synthesis of prostaglandins (B1171923). The pro-apoptotic effects of this compound in human cervical cancer cells, for example, are mediated by a COX-2-dependent pathway. mdpi.com The induction of COX-2 by this compound is often linked to the upstream activation of the p38 and p42/44 mitogen-activated protein kinase (MAPK) pathways. nih.gov
COX-2 activity can be measured using several methods. One common approach is a radiometric assay that quantifies the conversion of a radiolabeled substrate, such as [¹⁴C]-arachidonic acid, into its products. nih.gov Alternatively, colorimetric assay kits are available that measure the peroxidase component of COX activity by monitoring the appearance of an oxidized chromogen at a specific wavelength (e.g., 590 nm). caymanchem.com These kits often include specific inhibitors to differentiate between the activity of COX-1 and COX-2. caymanchem.com
Ceramide Synthase Activity: A frequent observation in studies of this compound is the accumulation of intracellular ceramide, a bioactive lipid involved in signaling pathways for apoptosis, cell growth arrest, and senescence. realmofcaring.orgtandfonline.comnih.gov This accumulation is often the result of de novo synthesis, a process in which ceramide synthase plays a crucial role. tandfonline.comtandfonline.comnih.gov The involvement of this enzyme is confirmed experimentally by using inhibitors like Fumonisin B1, which blocks ceramide synthase and consequently prevents the this compound-induced accumulation of ceramide and subsequent cellular effects like apoptosis. cannabisclinicians.orgtandfonline.comnih.gov
Direct measurement of ceramide synthase activity can be complex. Therefore, researchers often infer its activity by quantifying the levels of its product, ceramide. A widely used method for ceramide quantification is the diglyceride (DAG) kinase assay. cannabisclinicians.orgtandfonline.com This enzymatic assay measures ceramide levels by converting it to a radiolabeled product, ceramide-1-phosphate, in the presence of DAG kinase and [γ-³²P]ATP, which can then be quantified.
Table 2: Enzyme Activity Assays in this compound Research
| Enzyme | Role in this compound Signaling | Common Assay Methodologies | Key Findings | References |
|---|---|---|---|---|
| Cyclooxygenase-2 (COX-2) | Induced by this compound; mediates pro-apoptotic and inflammatory signaling. | - Radiometric assay (e.g., measuring conversion of [¹⁴C]-arachidonic acid).
| This compound induces COX-2 expression in neuroglioma and ciliary epithelial cells via MAPK pathways. COX-2 activity is crucial for its pro-apoptotic effects in cervical cancer cells. | nih.govnih.govmdpi.comnih.govcaymanchem.com |
| Ceramide Synthase | Responsible for the de novo synthesis of ceramide, a key second messenger in this compound-induced apoptosis. | - Indirectly assessed by quantifying ceramide levels (e.g., DAG kinase assay).
| This compound treatment leads to ceramide accumulation via de novo synthesis in various cancer cells, which is blocked by the ceramide synthase inhibitor Fumonisin B1. | cannabisclinicians.orgtandfonline.comtandfonline.comnih.gov |
Future Directions in R Methanandamide Research
Elucidating Novel Receptor and Non-Receptor Mediated Mechanisms
While (R)-methanandamide is well-characterized as a potent CB1 receptor agonist, emerging evidence suggests its biological activities are not confined to this single target. caymanchem.commedchemexpress.com Future investigations are focused on identifying and characterizing its interactions with other receptors and non-receptor-mediated pathways.
One key area of research is its effect on Transient Receptor Potential Vanilloid 1 (TRPV1) channels. medchemexpress.com this compound is known to activate these channels, which are involved in pain sensation and inflammation. medchemexpress.comnih.gov However, it is considerably less potent at TRPV1 receptors compared to anandamide (B1667382), highlighting that structural requirements for interacting with CB1 and TRPV1 receptors are quite different. nih.gov Research also points to the existence of novel, non-CB1, non-CB2 receptors where this compound can induce physiological responses, such as vasorelaxation in endothelial cells. acs.orgnih.gov In rabbit aortic endothelial cells, this compound stimulates nitric oxide production through a pathway that is sensitive to pertussis toxin, indicating the involvement of Gi/o proteins and a novel anandamide receptor distinct from CB1 and CB2. acs.orgnih.gov
Beyond receptor binding, this compound has been shown to exert effects through non-receptor-mediated mechanisms. Studies have demonstrated that it can induce the expression of cyclooxygenase-2 (COX-2), an enzyme involved in prostaglandin (B15479496) synthesis, in human neuroglioma cells. nih.gov This induction occurs independently of cannabinoid receptors and is mediated through the activation of the mitogen-activated protein kinase (MAPK) pathway. nih.gov Furthermore, in cultured astrocytes, this compound can inhibit calcium signaling by depleting internal calcium stores through a pertussis toxin-sensitive mechanism, suggesting a G-protein coupled process that does not involve classical cannabinoid receptors. nih.gov In trigeminal ganglion sensory neurons from mice lacking TRPV1, this compound activates a novel electrical current that is not mediated by cannabinoid receptors or G-proteins, pointing to yet another distinct mechanism of action. nih.gov
| Mechanism Type | Target/Pathway | Observed Effect of this compound | Cell/Tissue Model | Citation(s) |
| Receptor-Mediated | Novel Endothelial Receptor | Induces nitric oxide (NO) production and vasorelaxation. | Rabbit Aortic Endothelial Cells | acs.orgnih.gov |
| Receptor-Mediated | TRPV1 | Activates channel, though less potently than anandamide. | Transfected Cells | medchemexpress.comnih.gov |
| Non-Receptor-Mediated | MAPK Pathway | Induces COX-2 expression. | Human Neuroglioma Cells | nih.gov |
| Non-Receptor-Mediated | Intracellular Calcium Stores | Depletes internal stores, inhibiting calcium responses. | Cultured Rat Astrocytes | nih.gov |
| Non-Receptor-Mediated | Novel Ion Current | Activates a novel current. | Mouse Trigeminal Ganglion Neurons | nih.gov |
Advanced Structural-Activity Relationship (SAR) Studies for Enhanced Specificity and Efficacy
Structure-activity relationship (SAR) studies are crucial for optimizing lead compounds in drug discovery by systematically modifying a molecule's structure to understand how changes affect biological activity. oncodesign-services.comgardp.org For this compound, advanced SAR and quantitative structure-activity relationship (QSAR) studies are a priority for developing analogues with improved receptor specificity and greater therapeutic efficacy. springernature.comresearchgate.net
The development of this compound itself was a result of early SAR studies on anandamide. nih.gov The introduction of a methyl group at the C2' position of the ethanolamine (B43304) head group created a chiral center and resulted in a compound with significantly higher potency and metabolic stability compared to the parent molecule, anandamide. caymanchem.comnih.gov Computational studies suggest that the removal of this methyl group reduces both selectivity and potency. nih.gov
Future SAR studies aim to build on this by exploring other modifications. Research has investigated various head group analogues of anandamide to probe the pharmacophoric requirements of the cannabinoid receptors. caymanchem.com For instance, SAR studies have revealed that while this compound is more potent than anandamide at CB1 receptors, it is less potent at TRPV1 receptors. nih.gov This suggests that modifications to the fatty acid chain and the polar head group can tune the selectivity between these two targets. For example, creating conformationally constrained analogues by introducing a cyclopropane (B1198618) ring in the ethanolamine head has been used to investigate the different binding modes involved for cannabinoid versus TRPV1 receptors. acs.org Advanced computational methods, including molecular modeling and QSAR, are being employed to build predictive models that can guide the synthesis of new compounds with desired activity profiles, accelerating the discovery of more selective and effective cannabinoid-based therapeutics. oncodesign-services.comresearchgate.net
| Compound | Key Structural Feature | Effect on CB1 Receptor Affinity/Potency | Effect on Metabolic Stability (vs. Anandamide) | Citation(s) |
| Anandamide | Endogenous ligand, flexible ethanolamine head. | Baseline affinity (Ki ≈ 78 nM). nih.gov | Susceptible to FAAH hydrolysis. | nih.gov |
| This compound | Methyl group at C2' position (R-configuration). | Higher affinity (Ki ≈ 20 nM), 4-fold more potent. nih.gov | Significantly more resistant to hydrolysis. caymanchem.comnih.gov | caymanchem.comnih.gov |
| (S)-Methanandamide | Methyl group at C2' position (S-configuration). | Weakly interacts at low concentrations. nih.gov | Less stable than the (R)-isomer. | nih.gov |
| Arvanil | Vanillyl group in polar head. | Binds to CB1 (Ki ≈ 250–520 nM). nih.gov | N/A | nih.gov |
| AM404 | 4-hydroxyphenyl group. | Binds to CB1 receptor. nih.gov | N/A | nih.gov |
Investigating Stereoisomeric Specificity in Biological Actions
The chirality of this compound is a critical determinant of its biological activity. The presence of the methyl group on the ethanolamine moiety creates two stereoisomers: this compound and (S)-methanandamide. Research has consistently shown a significant difference in the biological actions of these two enantiomers, underscoring the stereospecificity of the cannabinoid receptors. nih.govnih.gov
Studies comparing the two isomers have demonstrated that the (R)-enantiomer possesses significantly higher binding affinity for the CB1 receptor. nih.gov One study reported a Ki value of 20 nM for this compound, which was four times lower (indicating higher affinity) than that of anandamide itself. nih.gov In contrast, the (S)-isomer interacts only weakly with the receptor at low concentrations. nih.gov This stereoselectivity is also evident in functional assays. In the mouse vas deferens, an assay used to measure cannabinoid agonist activity, the rank order of potency directly correlates with the binding affinities, with the (R)-isomer being the most potent. nih.gov
Furthermore, the stereochemistry influences the metabolic stability of the compound. This compound shows remarkable resistance to hydrolysis by fatty acid amide hydrolase (FAAH), the primary enzyme responsible for the degradation of anandamide. caymanchem.comnih.gov The (S)-isomer is more susceptible to enzymatic breakdown. nih.gov This enhanced stability of the (R)-isomer contributes to its higher potency and longer duration of action in vivo, making it a more robust pharmacological tool. nih.govjneurosci.org Future work will continue to explore this stereoisomeric specificity, which is fundamental for designing potent and selective cannabinoid ligands.
| Stereoisomer | CB1 Receptor Binding Affinity (Ki) | Functional Potency (Mouse Vas Deferens Assay) | Metabolic Stability (FAAH Hydrolysis) | Citation(s) |
| This compound | High (Ki = 20 nM) | High | High resistance | caymanchem.comnih.gov |
| (S)-Methanandamide | Weak interaction at low concentrations | Low | Lower resistance than (R)-isomer | nih.gov |
Role of this compound as a Probe for Endocannabinoid System Modulation
Due to its unique pharmacological profile, this compound serves as an essential chemical probe for investigating the endocannabinoid system (ECS). dntb.gov.uanih.gov Its high potency, selectivity for the CB1 receptor over the CB2 receptor, and resistance to enzymatic degradation make it a reliable tool for studying CB1-mediated processes both in vitro and in vivo. caymanchem.comnih.govguidetopharmacology.org
As a stable agonist, this compound allows researchers to stimulate CB1 receptors in a sustained manner, which is difficult to achieve with the rapidly metabolized endocannabinoid anandamide. nih.govjneurosci.org This property is invaluable for elucidating the downstream signaling pathways of CB1 receptor activation, such as the inhibition of adenylyl cyclase and the modulation of ion channels and mitogen-activated protein kinases (MAPK). nih.govnih.gov For example, it has been used to demonstrate that CB1 receptors can couple to different G-protein subtypes, sometimes acting as an agonist and other times as an inverse agonist depending on the specific G-protein present (e.g., agonist for Gi3, inverse agonist for Gi1 and Gi2). nih.govucl.ac.be
This compound is also used to explore the physiological and pathophysiological roles of the ECS. It has been employed in studies of pain, appetite, and vascular function. acs.orgjneurosci.org Its ability to produce cannabimimetic effects in animal models helps to link CB1 receptor activation to specific behavioral outcomes. nih.gov Because it can also interact with non-CB1/CB2 targets like TRPV1 and novel receptors, it can be used in conjunction with selective antagonists (like SR141716A for CB1) to differentiate between CB1-mediated effects and those produced through other mechanisms. acs.orgresearchgate.net This makes this compound a versatile probe for dissecting the complex pharmacology of the broader endocannabinoid system and its crosstalk with other signaling pathways. iiarjournals.org
Q & A
Q. What structural modifications distinguish (R)-methanandamide from anandamide, and how do these affect its metabolic stability?
this compound is a chiral analog of anandamide (AEA) with a methyl group added to the ethanolamide head group, replacing the hydroxyl hydrogen. This modification confers resistance to enzymatic degradation by fatty acid amide hydrolase (FAAH) and aminopeptidases. Competitive binding assays using rat forebrain membranes demonstrated a 4-fold higher CB1 receptor affinity (Ki = 20 ± 1.6 nM) compared to AEA (Ki = 78 ± 2 nM). Metabolic stability was confirmed via aminopeptidase inhibition studies with phenylmethanesulfonyl fluoride (PMSF), showing prolonged activity in vitro and in vivo .
Q. Methodological Insight :
- Synthesis : Chiral synthesis involves coupling (R)-1'-hydroxy-2'-propylamine to arachidonic acid, verified via NMR and mass spectrometry .
- Stability Assays : Incubate this compound with brain homogenates ± PMSF; quantify degradation via HPLC or LC-MS .
Q. How is CB1 receptor binding affinity quantified for this compound, and what experimental controls are critical?
CB1 affinity is measured using competitive displacement assays with radiolabeled ligands (e.g., [³H]-CP-55,940). Synaptosomal membranes from rat forebrain are incubated with this compound and the radioligand; nonspecific binding is blocked with unlabeled CP-55,940. Data are analyzed using Scatchard plots to determine Ki values.
Q. Key Controls :
- Include protease inhibitors (e.g., PMSF) to prevent ligand degradation during assays.
- Validate receptor specificity using CB1/CB2 knockout models or selective antagonists (e.g., SR141716A for CB1) .
Advanced Research Questions
Q. Why does this compound fail to activate Nrf2 signaling in MCF-7 cells despite structural similarity to AEA?
In MCF-7 cells, this compound (5–10 µM) does not activate the Nrf2-regulated nqo1-ARE luciferase reporter, unlike AEA. This discrepancy may arise from differential interactions with non-canonical pathways (e.g., PPAR-γ) or metabolic byproducts. Notably, this compound’s stability reduces hydrolysis to arachidonic acid, a precursor for Nrf2-activating metabolites. Contrastingly, oleoylethanolamide (OEA), another FAAH substrate, induces heme oxygenase-1 (HO-1), suggesting substrate-specific effects .
Q. Methodological Insight :
Q. How does this compound upregulate COX-2 expression in H4 neuroglioma cells, and what are the implications for neuroinflammation studies?
this compound increases COX-2 mRNA and protein levels in H4 cells, elevating prostaglandin E2 (PGE2) synthesis. This effect is abolished by NS-398, a COX-2 inhibitor, confirming enzymatic dependency. The mechanism likely involves CB1-mediated activation of NF-κB or CREB pathways, though off-target effects (e.g., TRPV1 modulation) require exclusion via receptor antagonists .
Q. Experimental Design :
Q. How can contradictory data on this compound’s in vivo effects be reconciled across behavioral assays?
While this compound mimics AEA in mouse vas deferens assays (IC50 = 78 nM), in vivo studies show variability in hypothermia, analgesia, and motor suppression. These discrepancies may stem from pharmacokinetic factors (e.g., blood-brain barrier penetration) or tissue-specific receptor density. Systematic reviews should stratify data by administration route (e.g., intracerebroventricular vs. intraperitoneal) and dosage .
Q. Data Analysis Framework :
Q. What advanced techniques validate the enantiomeric purity of this compound in synthetic batches?
Chiral HPLC or supercritical fluid chromatography (SFC) with polarimetric detection is essential. Nuclear Overhauser effect (NOE) NMR can confirm stereochemistry by analyzing spatial interactions between the methyl group and arachidonyl chain .
Q. Quality Control Protocol :
- HPLC : Use a chiral column (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phase.
- NMR : Acquire ¹H-NMR spectra in CDCl3; compare NOE correlations with reference standards .
Guidelines for Rigorous Research
- Systematic Reviews : Follow COSMOS-E criteria to address heterogeneity in cannabinoid studies .
- Reproducibility : Share raw data and analysis code via platforms like MetaLab, ensuring transparency .
- Ethical Reporting : Adhere to SRQR standards for qualitative data, detailing experimental context and limitations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
